molecular formula C15H18O4 B13540434 3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid

3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid

Cat. No.: B13540434
M. Wt: 262.30 g/mol
InChI Key: WLHJPXLHTXOFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient creation of the bicyclic structure, which can then be further derivatized through various transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment and glassware. The use of mercury lamps for the cycloaddition process is technically challenging but necessary for achieving the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst or reducing metals in acid.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of amino and alkyl groups.

    Substitution: Formation of substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to modulate the activity of specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

1-methyl-3-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-14-9-15(10-14,13(16)17)12(19-14)8-18-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)

InChI Key

WLHJPXLHTXOFLO-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)COCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.